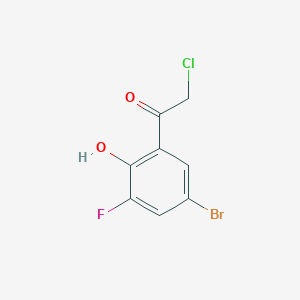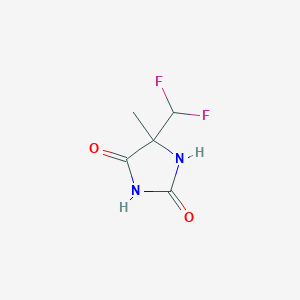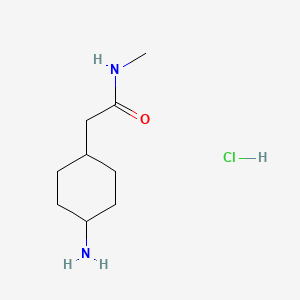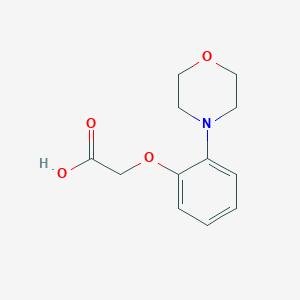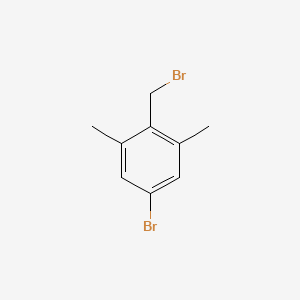![molecular formula C14H16N2 B15320570 1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15320570.png)
1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a cyclopropane ring with a carbonitrile group
Méthodes De Préparation
The synthesis of 1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile typically involves the construction of the pyrrolidine ring followed by its attachment to the phenyl group. One common synthetic route includes the reaction of 4-bromobenzonitrile with pyrrolidine under basic conditions to form 4-(pyrrolidin-1-yl)benzonitrile . This intermediate can then be subjected to cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and selectivity . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
4-(Pyrrolidin-1-yl)benzonitrile: Lacks the cyclopropane ring, making it less rigid and potentially less selective in its interactions.
1-(4-Cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives: These compounds have different aromatic systems and substitution patterns, leading to variations in their biological activity and applications.
The uniqueness of this compound lies in its combination of the pyrrolidine ring with the cyclopropane and carbonitrile groups, providing a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C14H16N2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
1-(4-pyrrolidin-1-ylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C14H16N2/c15-11-14(7-8-14)12-3-5-13(6-4-12)16-9-1-2-10-16/h3-6H,1-2,7-10H2 |
Clé InChI |
ASXWAQMJLQABFD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)C3(CC3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



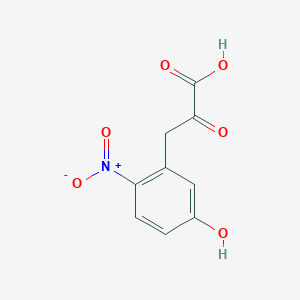
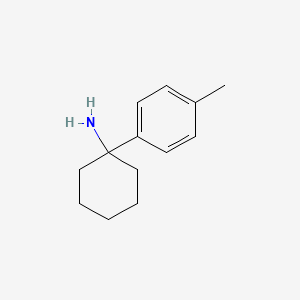
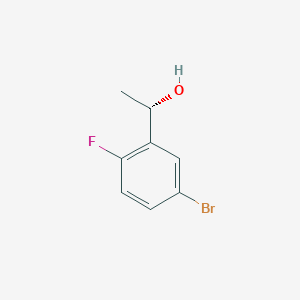
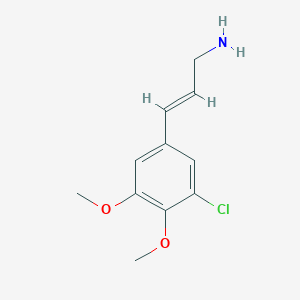
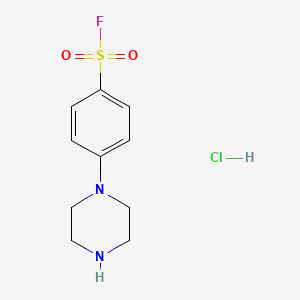
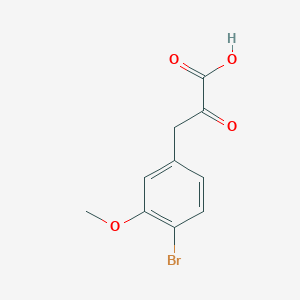
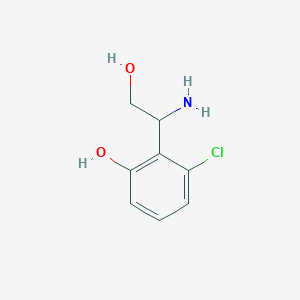
![2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile](/img/structure/B15320546.png)
